Ethyl 2-(acetyloxy)-2-propenoate
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Overview
Description
Ethyl 2-(acetyloxy)-2-propenoate is an organic compound with the molecular formula C7H10O4. It is an ester derived from acetic acid and ethyl 2-propenoate. This compound is characterized by the presence of an acetyloxy group attached to the propenoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(acetyloxy)-2-propenoate can be synthesized through the esterification of ethyl 2-propenoate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as both the acetylating agent and the dehydrating agent.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process, where ethyl 2-propenoate and acetic anhydride are fed into a reactor containing a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetyloxy)-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ethyl 2-propenoate and acetic acid.
Transesterification: It can react with different alcohols in the presence of a catalyst to form new esters.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: Ethyl 2-propenoate and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: Ethyl 2-(hydroxy)-2-propenoate.
Scientific Research Applications
Ethyl 2-(acetyloxy)-2-propenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The ester is employed in the production of polymers and resins due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of ethyl 2-(acetyloxy)-2-propenoate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release acetic acid and ethyl 2-propenoate, which can further participate in metabolic pathways. The acetyloxy group can also undergo nucleophilic attack, leading to various chemical transformations.
Comparison with Similar Compounds
Ethyl 2-(acetyloxy)-2-propenoate can be compared with other esters such as ethyl acetate and ethyl acetoacetate:
Ethyl Acetate: Similar in structure but lacks the propenoate moiety, making it less reactive in certain synthetic applications.
Ethyl Acetoacetate: Contains a keto group, providing different reactivity patterns, especially in enolate chemistry.
List of Similar Compounds
- Ethyl acetate
- Ethyl acetoacetate
- Mthis compound
This compound stands out due to its unique combination of the acetyloxy and propenoate functionalities, offering diverse reactivity and applications in various fields of research and industry.
Properties
CAS No. |
22807-79-0 |
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Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
ethyl 2-acetyloxyprop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-4-10-7(9)5(2)11-6(3)8/h2,4H2,1,3H3 |
InChI Key |
UMSUVRQADXVIDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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